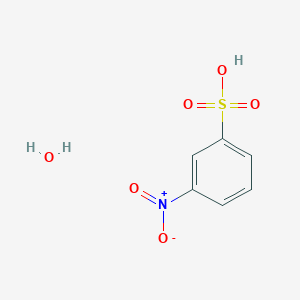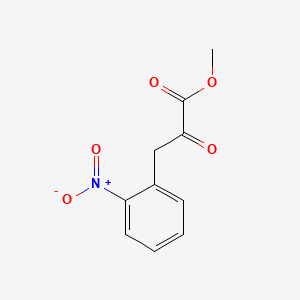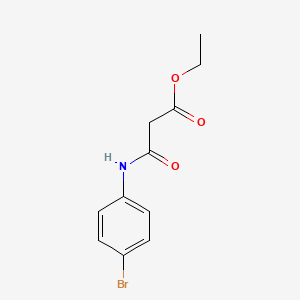
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl alcohol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide, a related compound, has been reported to be prepared in one step from α,α,α−2,3,5,6-heptafluoro- p -xylene .Molecular Structure Analysis
The molecular structure of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide, a related compound, is represented by the linear formula: CF3C6F4CH2Br .Chemical Reactions Analysis
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide may be employed as an alternate of pentafluorobenzyl bromide (PFBB) in electrophoric derivatization reactions prior to detection during gas chromatography-electron-capture negative ion mass spectrometry (GC-ECNI-MS) .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide, a related compound, include a vapor pressure of 0.38 psi at 20 °C, a refractive index of n20/D 1.448 (lit.), and a density of 1.864 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Degradation Processes and Environmental Impact
Research on related fluorinated compounds has explored their degradation processes, environmental impact, and applications beyond their initial uses. For example, a study on nitisinone, which shares a similar fluorinated structure, investigated its stability and degradation products under various conditions. This research is essential for understanding the environmental behavior of such compounds and their potential impacts. The study found that nitisinone's stability increases with the pH of the solution and identified stable degradation products, contributing to our understanding of the risks and benefits of its medical application (Barchańska et al., 2019).
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamides (BTAs), while not the exact chemical , offer insights into the use of fluorinated compounds in supramolecular chemistry. BTAs, through self-assembly, form nanometer-sized structures stabilized by hydrogen bonding, driving applications in nanotechnology, polymer processing, and biomedicine. This illustrates the potential of fluorinated compounds, like 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl alcohol, in creating novel materials with specific functions (Cantekin, de Greef, & Palmans, 2012).
Fluoroalkylation in Aqueous Media
The study on fluoroalkylation reactions in aqueous media is particularly relevant to the applications of fluorinated compounds like this compound. It highlights the progress and challenges in incorporating fluorinated groups into target molecules under environmentally friendly conditions. This research opens new pathways for green chemistry applications, demonstrating the potential of fluorinated compounds in the development of pharmaceuticals, agrochemicals, and functional materials (Song et al., 2018).
Enhancement of Antibiotic Resistance
A noteworthy aspect of research on fluorinated compounds includes the study of biocidal agents and their potential to enhance antibiotic resistance in Gram-negative species. While this research does not directly involve this compound, it underscores the broader implications of using fluorinated compounds in healthcare and environmental contexts. Understanding the interactions between biocidal agents and antibiotic resistance mechanisms is crucial for designing safer and more effective antimicrobial strategies (Kampf, 2018).
Safety and Hazards
Handling of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide, a related compound, requires caution. It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Eigenschaften
IUPAC Name |
[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F7O/c9-4-2(1-16)5(10)7(12)3(6(4)11)8(13,14)15/h16H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFIWPBZNWQFHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S,S)-(-)-2,2'-Bis[(R)-(N,N-dimethylamino)(phenyl)methyl]-1,1'-bis(DI(3,5-dimethylphenyl)phosphino)ferrocene](/img/structure/B3155198.png)

![(2S)-dimethyl 8-acetyl-3,3a,8,8a-tetrahydropyrrolo[2,3-b]indole-1,2(2H)-dicarboxylate](/img/structure/B3155213.png)






![N,N-Diethyl-4-{[(propan-2-yl)amino]methyl}aniline](/img/structure/B3155274.png)


